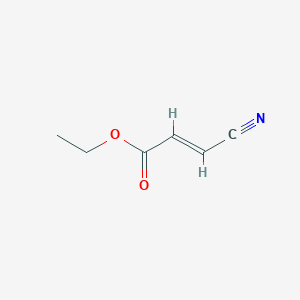

Ethyl 3-cyanoprop-2-enoate

Description

Ethyl 3-cyanoprop-2-enoate is an α,β-unsaturated ester characterized by a cyano group at the β-position and an ethyl ester moiety. This structure enables diverse reactivity, including participation in Michael additions, cycloadditions, and nucleophilic substitutions. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its electronic properties, driven by the electron-withdrawing cyano group, enhance its utility in conjugate addition reactions and polymer chemistry .

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

ethyl (E)-3-cyanoprop-2-enoate |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3+ |

InChI Key |

AMQZZSZCLSVKLO-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C#N |

Canonical SMILES |

CCOC(=O)C=CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyanoprop-2-enoate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium ethoxide as a catalyst in a Knoevenagel condensation reaction. This method is efficient and environmentally friendly, producing the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyanoprop-2-enoate undergoes various chemical reactions, including:

Polymerization: Rapid polymerization occurs in the presence of moisture.

Condensation: It can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate.

Common Reagents and Conditions:

Catalysts: Sodium ethoxide is commonly used in the Knoevenagel condensation reaction.

Solvents: Ethanol is often used as a solvent in these reactions.

Major Products: The primary product formed from these reactions is this compound itself, which can further polymerize to form strong adhesives .

Scientific Research Applications

Ethyl 3-cyanoprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for ethyl 3-cyanoprop-2-enoate involves rapid polymerization upon contact with moisture. This polymerization forms strong bonds with various materials, making it an effective adhesive . In biological applications, it interacts with proteins to form stable bonds, which is useful for wound closure and tissue adhesion .

Comparison with Similar Compounds

Substituent Variations in the Aromatic or Heterocyclic Moieties

Ethyl 3-cyanoprop-2-enoate derivatives with substituted aryl or heterocyclic groups exhibit distinct properties:

| Compound Name | Substituent(s) | Key Differences | Applications/Effects |

|---|---|---|---|

| Ethyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate | 4-Ethoxyphenyl | Increased electron-donating effects enhance stability in polar solvents | Photovoltaic materials, dye synthesis |

| Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate | 3,4-Dimethoxy-5-nitrophenyl | Nitro group introduces strong electron-withdrawing effects, altering redox behavior | Explosives precursors, redox sensors |

| Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate | 2-Aminophenylamino | Amino group enhances hydrogen bonding, improving biological target interactions | Anticancer agents, enzyme inhibitors |

Key Insight: Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and thermal stability, while electron-withdrawing groups (e.g., nitro, cyano) enhance reactivity in electrophilic substitutions .

Functional Group Modifications

Variations in functional groups significantly alter chemical behavior:

| Compound Name | Functional Group(s) | Reactivity and Uniqueness |

|---|---|---|

| Ethyl 3-cyano-2-oxo-3-phenylpropanoate | Additional oxo group | Oxo group enables keto-enol tautomerism, broadening utility in asymmetric synthesis |

| Ethyl 3-(ethylimino)prop-2-enoate | Ethylimino group | Imino group facilitates chelation with metal ions, useful in catalysis and coordination chemistry |

| Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate | Amino and chloro groups | Synergistic effects of amino and chloro groups enable unique nucleophilic displacement reactions |

Notable Trend: The introduction of heteroatoms (N, O) or halogens (Cl, F) modifies electronic density, influencing both chemical reactivity and biological activity .

Halogenated Derivatives

Halogen substituents impact lipophilicity and bioactivity:

| Compound Name | Halogen Substituent | Key Effects |

|---|---|---|

| Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate | 2-Chlorophenyl | Chlorine enhances lipophilicity, improving cell membrane penetration |

| Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate | 2-Fluorophenyl | Fluorine increases metabolic stability and binding affinity in drug design |

| Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate | Trifluoromethoxy | Trifluoromethoxy group boosts electron-withdrawing effects and thermal stability |

Implication : Halogenated derivatives are prioritized in drug discovery due to enhanced pharmacokinetic profiles .

Structural Isomerism and Positional Effects

The position of functional groups dictates reactivity:

| Compound Name | Structural Feature | Outcome |

|---|---|---|

| Ethyl 3-cyano-2-phenylpropanoate | Cyano at β-position | Enhanced conjugation stabilizes transition states in cycloaddition reactions |

| Ethyl 3-phenylbut-2-enoate | Phenyl at β-position, no cyano | Reduced electrophilicity limits use in Michael additions |

| Ethyl 3-cyclopropyl-2-fluorobut-2-enoate | Cyclopropyl and fluorine | Cyclopropane ring introduces strain, increasing reactivity in ring-opening reactions |

Critical Observation: The β-cyano group in this compound is pivotal for its superior electrophilic character compared to non-cyano analogs .

Biological Activity

Ethyl 3-cyanoprop-2-enoate, also known as ethyl 2-propenoic acid 3-cyano-, ethyl ester, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the cyanoacrylate family and is characterized by its unique combination of cyano and ester functionalities, which contribute to its diverse reactivity and pharmacological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₉N₁O₂

- IUPAC Name : Ethyl (E)-3-cyano-2-propenoate

The structural features include a cyano group (-C≡N) attached to a propenoate backbone, making it versatile for various chemical reactions, particularly in organic synthesis.

Biological Activities

Research into the biological activity of this compound has revealed several promising areas:

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various bacteria and fungi. This compound may inhibit microbial growth through mechanisms that involve disrupting cellular processes or inhibiting enzyme activity .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. These effects could be attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis .

- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory and analgesic properties, potentially through the modulation of inflammatory mediators or enzymes involved in pain pathways .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

- The compound interacts with specific enzymes or receptors, leading to inhibition or modulation of their activity.

- Its structural characteristics allow it to participate in nucleophilic addition reactions, influencing various biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Modulates cell proliferation and induces apoptosis | |

| Anti-inflammatory | Reduces inflammation and pain |

Case Study: Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential therapeutic applications in oncology. The study utilized a combination of cell viability assays and molecular docking studies to elucidate the interaction between the compound and cellular targets .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited notable inhibitory effects on bacterial growth, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-cyanoprop-2-enoate, and how can purity be validated?

- Methodological Answer: this compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and formaldehyde, catalyzed by a base (e.g., piperidine). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products. Purification involves fractional distillation or column chromatography. Purity is validated using -NMR (to confirm absence of unreacted starting materials) and GC-MS for quantitative analysis. Ensure reproducibility by documenting reaction parameters and cross-referencing spectral data with literature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- - and -NMR to confirm the α,β-unsaturated ester structure and cyano group.

- IR spectroscopy to identify C=O (ester) and C≡N stretches.

- Mass spectrometry (EI-MS) for molecular ion ([M]) and fragmentation patterns.

- UV-Vis spectroscopy to study conjugation effects. For accurate interpretation, compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) and published spectra .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in molecular geometry predictions for this compound?

- Methodological Answer: Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental observations arise from crystal packing effects. Single-crystal X-ray diffraction provides definitive bond lengths and angles. Use SHELXL for structure refinement, ensuring high-resolution data (<1.0 Å) to reduce thermal motion artifacts. Validate results with residual density maps and R-factor analysis. ORTEP-3 can visualize anisotropic displacement parameters, clarifying conformational flexibility .

Q. What strategies address conflicting reactivity data in Michael addition reactions involving this compound?

- Methodological Answer: Contradictory nucleophilic attack regiochemistry (α vs. β positions) may stem from solvent polarity or catalyst selection. Design controlled experiments with variables (e.g., protic vs. aprotic solvents, Lewis acid catalysts). Use -NMR kinetics to track intermediate formation. Cross-validate with DFT calculations (activation energies, transition states) to identify dominant pathways. Statistical analysis (e.g., ANOVA) can quantify solvent/catalyst effects .

Q. How can hydrogen-bonding networks in this compound crystals inform co-crystal design?

- Methodological Answer: Analyze intermolecular interactions via graph set theory (Etter’s methodology). X-ray data reveal motifs like (cyclic dimer) or (chain) patterns. Use Mercury software to quantify H-bond distances/angles. Co-crystallization with H-bond donors (e.g., carboxylic acids) can stabilize specific motifs. Validate packing efficiency with Hirshfeld surface analysis .

Q. What methodologies enable mechanistic elucidation of this compound’s role in multicomponent reactions?

- Methodological Answer: Employ isotopic labeling (e.g., -labeled reactants) to track atom transfer in reactions like the Gewald synthesis. Use in situ FTIR or Raman spectroscopy to detect intermediates. Kinetic isotope effects (KIE) and Eyring plots differentiate concerted vs. stepwise mechanisms. Pair experimental data with computational studies (e.g., NCI analysis for non-covalent interactions) to map reaction coordinates .

Data Analysis and Validation

Q. How should researchers resolve discrepancies between computational and experimental spectroscopic data?

- Methodological Answer: Discrepancies in IR or NMR shifts often arise from solvent effects or basis set limitations in DFT. Re-run computations with explicit solvent models (e.g., PCM) and higher-level basis sets (e.g., cc-pVTZ). Compare experimental data in the same solvent. Use Bland-Altman plots to statistically assess bias between methods .

Q. What statistical approaches validate reproducibility in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.